molecular formula C17H18N2OS B11120841 1-[2-(2-methylphenoxy)ethyl]-2-(methylsulfanyl)-1H-benzimidazole

1-[2-(2-methylphenoxy)ethyl]-2-(methylsulfanyl)-1H-benzimidazole

Cat. No.: B11120841
M. Wt: 298.4 g/mol
InChI Key: XMUFVBHVDMDOMT-UHFFFAOYSA-N
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Description

1-[2-(2-METHYLPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that includes a benzimidazole core, a methylphenoxyethyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-METHYLPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzimidazole core One common method involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions to form the benzimidazole ringFinally, the methylsulfanyl group is introduced via a thiolation reaction, using a reagent like methylthiol or a suitable thiolating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-METHYLPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazoles depending on the nucleophile used.

Scientific Research Applications

1-[2-(2-METHYLPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-METHYLPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The phenoxy and methylsulfanyl groups may enhance the compound’s binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-methylphenoxy)ethyl]-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole
  • 2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole
  • 1-ethyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole

Uniqueness

1-[2-(2-METHYLPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

1-[2-(2-methylphenoxy)ethyl]-2-methylsulfanylbenzimidazole

InChI

InChI=1S/C17H18N2OS/c1-13-7-3-6-10-16(13)20-12-11-19-15-9-5-4-8-14(15)18-17(19)21-2/h3-10H,11-12H2,1-2H3

InChI Key

XMUFVBHVDMDOMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2SC

Origin of Product

United States

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